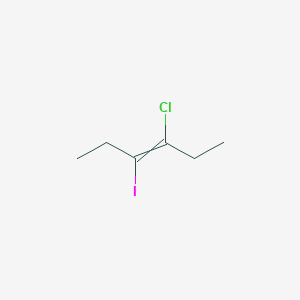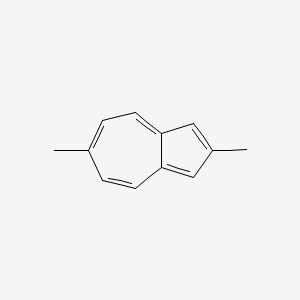
2,6-Dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulene is known for its deep blue color, which is quite unusual for small unsaturated aromatic compounds The structure of this compound consists of a bicyclic system with a five-membered ring fused to a seven-membered ring, with two methyl groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylazulene typically involves the cyclization of appropriate precursors. One common method is the Diels-Alder reaction followed by dehydrogenation. For instance, starting from a diene and a dienophile, the intermediate product undergoes cyclization to form the azulene core, which is then methylated at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the cyclization and methylation processes.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at various positions on the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst is common.
Major Products:
Oxidation: Azulenequinones.
Reduction: Dihydroazulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Scientific Research Applications
2,6-Dimethylazulene has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,6-Dimethylazulene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress in biological systems. The specific molecular targets and pathways involved are still under investigation, but its unique structure suggests a multifaceted mode of action.
Comparison with Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with an isopropyl group, found in nature and used in cosmetics.
Chamazulene: Another natural derivative with anti-inflammatory properties.
Uniqueness of 2,6-Dimethylazulene: Compared to its analogs, this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Properties
CAS No. |
63264-58-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |
InChI Key |
JSEKRQGOYPFGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C=C(C=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
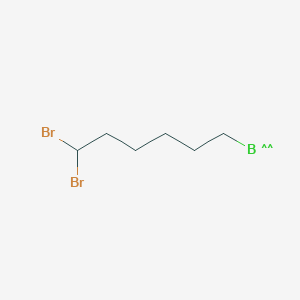
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
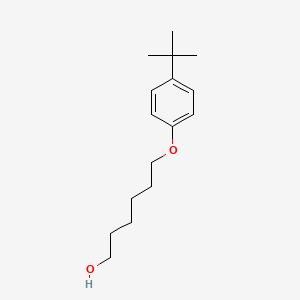
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
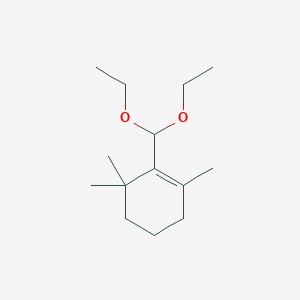

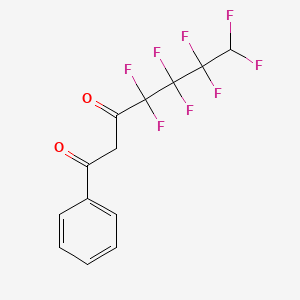
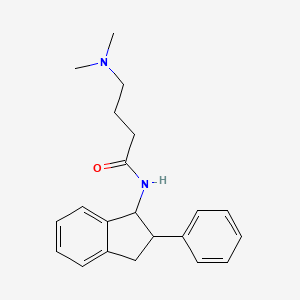
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
